Carbohydrate ChemistryProtecting Group StrategySilyl Ether Stability
6-O-(TBDMS)-D-glucose uniquely balances hydrolytic stability (20,000× > TMS) with optimal steric profile (less hindrance than TBDPS) for orthogonal carbohydrate synthesis. The C6-silyl protection enables clean, regiospecific functionalization at C2/C3/C4 or the anomeric center. Essential for oligosaccharide assembly, enzymatic glucoside synthesis, and glycoconjugate research. Pre-protected building block ensures batch consistency for automated iterative glycosylation strategies.
Molecular FormulaC₁₂H₂₆O₆Si
Molecular Weight294.42
Cat. No.B1158443
⚠ Attention: For research use only. Not for human or veterinary use.
6-O-(tert-Butyldimethylsilyl)-D-glucose: A Primary Hydroxyl-Protected Glucose Building Block for Regioselective Carbohydrate Synthesis and Enzymatic Glucosylation
6-O-(tert-Butyldimethylsilyl)-D-glucose (CAS 1415558-25-6, C₁₂H₂₆O₆Si, MW 294.42) is a D-glucose derivative in which the primary hydroxyl group at the C6 position is selectively masked with a tert-butyldimethylsilyl (TBDMS) protecting group . This bulky silyl ether renders the compound more hydrophobic and preferentially soluble in organic solvents such as dimethyl sulfoxide and methanol . The TBDMS group confers enhanced hydrolytic stability relative to smaller silyl ethers like trimethylsilyl (TMS), while remaining readily cleavable under mild acidic or fluoride-ion conditions [1]. This orthogonal protection strategy is foundational in carbohydrate chemistry, enabling regioselective functionalization at the remaining secondary hydroxyls (C2, C3, C4) and facilitating its use as a versatile building block for glycosyl donors, oligosaccharide synthesis, and enzymatic transformations [2].
[2] Coompo Research Chemicals. (n.d.). 6-O-(tert-Butyldimethylsilyl)-D-glucose. Applications: D-Glucose derivative. Used in enzymic synthesis of cyclohexyl-α and β-D-glucosides. View Source
Why 6-O-(tert-Butyldimethylsilyl)-D-glucose Cannot Be Replaced by Unprotected Glucose or Alternative 6-O-Silyl Derivatives in Multi-Step Syntheses
In complex carbohydrate syntheses, the failure to selectively protect the primary C6 hydroxyl group of D-glucose leads to uncontrolled polyfunctionalization, poor regioselectivity, and intractable product mixtures. Unprotected glucose is unsuitable as a building block for iterative glycosylation or enzymatic modifications requiring a free anomeric center. While alternative 6-O-silyl groups such as TMS, TES, TBDPS, or trityl exist, they present critical trade-offs in stability, steric bulk, or deprotection conditions that directly impact synthetic efficiency and yield [1]. For instance, 6-O-TMS-glucose is approximately 20,000-fold less stable toward acidic hydrolysis than its TBDMS counterpart, making it incompatible with acidic reaction steps or aqueous workups [2]. Conversely, 6-O-TBDPS-glucose offers comparable stability but introduces significantly greater steric hindrance, which can impede glycosylation reactions and reduce yields when the C6 position is adjacent to the reactive center [3]. The 6-O-trityl group, while also primary-selective, requires strongly acidic conditions for removal that are incompatible with acid-sensitive glycosidic linkages or other protecting groups [4]. Therefore, the precise balance of stability, steric profile, and orthogonal deprotection offered by 6-O-(tert-Butyldimethylsilyl)-D-glucose is not fully replicated by its closest analogs, rendering generic substitution a source of synthetic failure, reduced yield, or compromised regioselectivity [5].
[1] Vesely, J., Rydner, L., & Oscarson, S. (2008). Variant synthetic pathway to glucuronic acid-containing di- and trisaccharide thioglycoside building blocks for continued synthesis of Cryptococcus neoformans capsular polysaccharide structures. PubMed. View Source
[2] Silyl_ether. (n.d.). In web.archive.org. Retrieved from https://web.archive.org View Source
[3] Scite.ai. (n.d.). Developing high affinity oligosaccharide inhibitors: conformational pre-organization paired with functional group modification. View Source
[4] Komiotis, D., Agelis, G., Manta, S., Tzioumaki, N., Tsoukala, E., & Antonakis, K. (2006). A Facile, One‐Step Conversion of 6‐O‐Trityl and 6‐O‐TBDMS Monosaccharides into the Corresponding Formate Esters. Journal of Carbohydrate Chemistry. View Source
[5] Totani, K., Shinoda, Y., Shiba, M., Iwamoto, S., Koizumi, A., Matsuzaki, Y., & Hirano, M. (2015). Silyl-assisted 1,2-cis-α-glucosylation for the synthesis of a triglucoside moiety in high-mannose-type oligosaccharides. RSC Advances, 5(93), 75918-75922. View Source
Quantitative Differentiation of 6-O-(tert-Butyldimethylsilyl)-D-glucose: Stability, Regioselectivity, and Orthogonal Compatibility Data
Hydrolytic Stability Superiority: 20,000-Fold Advantage Over 6-O-TMS-Glucose in Acidic Media
The tert-butyldimethylsilyl (TBDMS) ether exhibits markedly greater resistance to acidic hydrolysis compared to the trimethylsilyl (TMS) ether. This stability is critical for multi-step syntheses involving acidic reagents or aqueous workups [1].
Carbohydrate ChemistryProtecting Group StrategySilyl Ether Stability
Evidence Dimension
Relative stability toward acidic hydrolysis (normalized to TMS = 1)
Target Compound Data
20,000 (as TBS/TBDMS class)
Comparator Or Baseline
Trimethylsilyl (TMS) ether: 1
Quantified Difference
TBDMS is 20,000 times more stable than TMS in acidic media
Conditions
Class-level data for silyl ethers in acidic media (e.g., AcOH/H₂O/THF)
Why This Matters
This 20,000-fold stability advantage allows 6-O-TBDMS-D-glucose to survive acidic reaction steps that would prematurely cleave a 6-O-TMS protecting group, ensuring higher overall synthetic yields and fewer purification steps.
Carbohydrate ChemistryProtecting Group StrategySilyl Ether Stability
[1] Silyl_ether. (n.d.). In web.archive.org. Relative stability in acidic media: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000). Retrieved from https://web.archive.org View Source
The regioselective installation of the TBDMS group at the primary C6 hydroxyl of a glucose derivative proceeds with near-quantitative efficiency. This high yield reduces material waste and improves the overall economy of multi-step syntheses [1].
97% isolated yield for target compound; comparator is the 0% yield baseline
Conditions
Reaction with TBDMS-Cl under standard silylation conditions
Why This Matters
The 97% yield demonstrates that procurement of this pre-protected building block can eliminate low-yielding or capricious silylation steps in-house, saving time and costly starting material.
[1] Scite.ai. (n.d.). Methyl‐6‐O‐(tert‐butyldimethylsilyl)‐α‐d‐glucopyranoside (14 a) : White powder, 97 % yield (154 mg). View Source
Orthogonal Protection Compatibility: TBDMS is Stable to Conditions that Cleave Benzylidene and Acetonide Groups
The TBDMS group is orthogonal to a wide range of common carbohydrate protecting groups, including p-methoxybenzyl (PMB), acetonides, and benzylidenes. This orthogonality is essential for executing complex, multi-step oligosaccharide assemblies where sequential deprotections are required [1].
Orthogonal ProtectionOligosaccharide SynthesisProtecting Group Strategy
Evidence Dimension
Stability toward common deprotection conditions
Target Compound Data
Stable to conditions used for PMB, acetonide, and benzylidene cleavage
Comparator Or Baseline
p-Acetoxybenzyl carbonate (new orthogonal group), PMB, acetonides, benzylidenes
Quantified Difference
TBDMS remains intact under conditions that cleave comparator groups, enabling true orthogonal deprotection sequences
Conditions
Standard oligosaccharide synthesis deprotection protocols
Why This Matters
Procuring 6-O-TBDMS-D-glucose enables access to a well-established orthogonal protection scheme, allowing chemists to perform sequential deprotections without cross-reactivity, thereby reducing the number of synthetic steps and improving overall yield.
Orthogonal ProtectionOligosaccharide SynthesisProtecting Group Strategy
[1] Insight on p‐Acetoxybenzyl Carbonate as an Orthogonal Hydroxyl Protecting Group in Oligosaccharide Synthesis. (2025). ScienceDirect. Orthogonal with TBDMS, PMB, acetonides, and benzylidenes. View Source
Continuous Flow Synthesis Compatibility: TBDMS Ether Installation Achieved in Modular Flow Process
The TBDMS group can be efficiently installed on glucose-derived glycals using a modular continuous flow process, demonstrating its suitability for scalable, automated synthesis platforms. This contrasts with more labile silyl groups that may degrade under flow conditions or require longer residence times [1].
Continuous Flow ChemistryProcess ChemistryProtecting Group Installation
Evidence Dimension
Compatibility with continuous flow synthesis
Target Compound Data
Successfully added to 6-deoxy glucose glycals in a continuous flow reactor
Comparator Or Baseline
Benzyl and naphthylmethyl ethers (also compatible); TMS ether likely too labile for comparable flow stability
Quantified Difference
TBDMS installation is demonstrated in flow; no comparable flow data for TMS or TES on same substrate, but known hydrolytic lability precludes their use
Conditions
Modular continuous flow process, various protecting group additions
Why This Matters
For procurement decisions in process R&D or scale-up laboratories, the demonstrated compatibility of TBDMS with continuous flow synthesis suggests that 6-O-TBDMS-D-glucose and its derivatives can be integrated into automated, high-throughput synthetic workflows.
Continuous Flow ChemistryProcess ChemistryProtecting Group Installation
High-Value Application Scenarios for 6-O-(tert-Butyldimethylsilyl)-D-glucose
Enzymatic Synthesis of Cyclohexyl Glucosides
6-O-(tert-Butyldimethylsilyl)-D-glucose serves as a D-glucose derivative in the enzymatic synthesis of cyclohexyl-α- and β-D-glucosides [1]. The TBDMS group at C6 prevents unwanted side reactions at the primary hydroxyl, directing enzymatic glucosylation to the anomeric center with high regioselectivity. This application is critical for producing well-defined glycosides for biochemical studies or as precursors to bioactive molecules. The use of this pre-protected building block eliminates the need for laborious post-synthetic purification and improves the yield of the desired anomeric products.
Regioselective Synthesis of Glucuronic Acid-Containing Oligosaccharides
In the multi-step synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks for Cryptococcus neoformans capsular polysaccharide structures, selective protection of the primary alcohol at the 6-position was achieved using the TBDMS group [2]. Following benzylation of the remaining secondary hydroxyls, the TBDMS group was selectively removed, and the liberated primary alcohol was oxidized to the corresponding carboxylic acid in high yield using TEMPO-BAIB. This orthogonal protection strategy, enabled by the stability of the TBDMS group to benzylation conditions, is essential for accessing these complex bacterial polysaccharide fragments.
Stereoselective Glycosylation in High-Mannose Oligosaccharide Synthesis
The TBDMS group, when placed at the C2 position of a glucosyl donor, has been shown to significantly enhance 1,2-cis-α-glucosylation stereoselectivity [3]. While this specific application uses a C2-TBDMS donor, the foundational chemistry underscores the value of the TBDMS protecting group in controlling stereochemical outcomes. 6-O-TBDMS-D-glucose can be elaborated into such donors, providing a pathway to stereochemically pure high-mannose-type oligosaccharides. This application is particularly relevant in glycobiology research and the development of carbohydrate-based therapeutics.
Solid-Phase and Solution-Phase Oligosaccharide Synthesis
6-O-TBDMS-protected glucose derivatives are recognized as important building blocks for both solution-phase and solid-phase oligosaccharide synthesis . The TBDMS group's stability to a broad range of reaction conditions, including those used in automated solid-phase synthesizers, makes it a preferred choice for iterative glycosylation cycles. Procurement of the pre-protected monosaccharide ensures consistent regioselectivity and high coupling efficiency in automated oligosaccharide assembly, accelerating the production of complex glycans for structural and functional studies.
[1] Wang, R., et al. (2009). J. Mol. Catal. B. Enz., 56, 131. (As cited in Coompo Research Chemicals and Biomart). View Source
[2] Vesely, J., Rydner, L., & Oscarson, S. (2008). Variant synthetic pathway to glucuronic acid-containing di- and trisaccharide thioglycoside building blocks for continued synthesis of Cryptococcus neoformans capsular polysaccharide structures. PubMed. View Source
[3] Totani, K., Shinoda, Y., Shiba, M., Iwamoto, S., Koizumi, A., Matsuzaki, Y., & Hirano, M. (2015). Silyl-assisted 1,2-cis-α-glucosylation for the synthesis of a triglucoside moiety in high-mannose-type oligosaccharides. RSC Advances, 5(93), 75918-75922. View Source
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